Methyl 3-isopropoxy-4-nitrobenzoate

Description

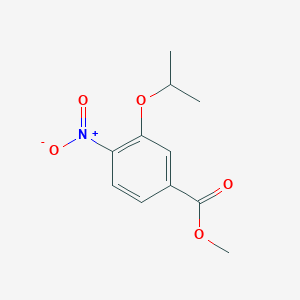

Methyl 3-isopropoxy-4-nitrobenzoate is an aromatic ester featuring a nitro group at the 4-position and an isopropoxy group at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol. The compound is synthesized via nucleophilic substitution, where methyl 3-hydroxy-4-nitrobenzoate reacts with 1-bromo-2-methylpropane in the presence of potassium carbonate, yielding 71% product after crystallization . The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the bulky isopropoxy substituent impacts steric interactions and solubility.

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

methyl 4-nitro-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H13NO5/c1-7(2)17-10-6-8(11(13)16-3)4-5-9(10)12(14)15/h4-7H,1-3H3 |

InChI Key |

GCJRDSAZLFQZHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent types, positions, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:

Physicochemical Properties

- Electron Effects: The nitro group at the 4-position (target compound) strongly withdraws electrons, deactivating the ring toward electrophilic substitution compared to non-nitro analogs like methyl 3-methyl-4-isopropoxybenzoate .

- Steric Hindrance : The isopropoxy group in the target compound introduces greater steric bulk than methoxy (e.g., methyl 3-methoxy-4-nitrobenzoate), reducing reaction rates in nucleophilic acyl substitutions .

- Solubility : The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, acetone) compared to methyl-substituted analogs. However, the isopropoxy group counteracts this by introducing hydrophobicity .

Research Findings

- Synthetic Efficiency : Methyl 3-methyl-4-isopropoxybenzoate achieves higher yields (92%) than the target compound (71%), likely due to the absence of deactivating nitro groups .

- Biological Relevance : Chloropropoxy derivatives () show enhanced electrophilicity, making them candidates for kinase inhibitors, whereas the target compound’s nitro group is leveraged in antibiotic precursor synthesis .

- Thermal Stability : The nitro group lowers thermal stability compared to methyl- or methoxy-substituted analogs, as evidenced by differential scanning calorimetry (DSC) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.